molecular formula C32H39N7O6 B12803526 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide CAS No. 21696-32-2

2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide

Cat. No.: B12803526
CAS No.: 21696-32-2
M. Wt: 617.7 g/mol
InChI Key: VYSWZPPEEKUUKN-UHFFFAOYSA-N
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Description

This compound is a highly specialized terephthalamide derivative featuring a unique hydroxamic acid moiety (2-(hydroxy(oxido)amino)) and two symmetrically substituted phenyl groups. The structure incorporates 3-methoxypropylimino-methylamino groups, which confer distinct electronic and steric properties. Its synthesis involves multi-step nucleophilic substitutions and condensation reactions, often monitored via crystallographic tools like SHELX for structural validation .

Properties

CAS No.

21696-32-2

Molecular Formula

C32H39N7O6

Molecular Weight

617.7 g/mol

IUPAC Name

1-N,4-N-bis[4-[N-(3-methoxypropyl)-N'-methylcarbamimidoyl]phenyl]-2-nitrobenzene-1,4-dicarboxamide

InChI

InChI=1S/C32H39N7O6/c1-33-29(35-17-5-19-44-3)22-7-12-25(13-8-22)37-31(40)24-11-16-27(28(21-24)39(42)43)32(41)38-26-14-9-23(10-15-26)30(34-2)36-18-6-20-45-4/h7-16,21H,5-6,17-20H2,1-4H3,(H,33,35)(H,34,36)(H,37,40)(H,38,41)

InChI Key

VYSWZPPEEKUUKN-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NC)NCCCOC)[N+](=O)[O-])NCCCOC

Origin of Product

United States

Preparation Methods

Synthesis of N,N'-bis(4-aminophenyl)terephthalamide

  • Starting Materials: Aniline and dimethyl terephthalate or terephthalic acid chloride.

  • Method: Heating two moles of aniline with one mole of dimethyl terephthalate in the presence of alkaline earth metal catalysts (e.g., sodium, potassium) at 180–200 °C for approximately 3 hours leads to the formation of N,N'-bis(phenyl)terephthalamide intermediate. This intermediate is then nitrated to introduce nitro groups at the para positions of the phenyl rings.

  • Reduction: The nitro groups are subsequently reduced to amino groups using catalytic hydrogenation under hydrogen pressure (10–600 psi) at 90–110 °C for 4–7 hours. Catalysts such as nickel, copper, platinum, palladium, or rhenium oxides are employed.

  • Solvents and Conditions: Dimethylformamide (DMF), dimethylacetamide, or excess aniline serve as solvents to facilitate the reaction. Excess aniline can be recovered and reused. The reaction progress is monitored by the release of methanol or water.

  • Purification: Cooling the reaction mixture to below 5 °C precipitates the product, which is then isolated by filtration.

  • Characterization: Infrared spectroscopy confirms the presence of amide carbonyl groups (around 1660 cm⁻¹) and amide N-H stretches (3300–3325 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) provides detailed proton chemical shifts confirming the structure.

This method is advantageous due to higher yields and lower costs compared to traditional para-phenylenediamine routes, as it avoids hydrolysis steps and uses readily available raw materials.

Introduction of the Hydroxy(oxido)amino Group

The hydroxy(oxido)amino substituent at the 2-position of the terephthalamide core is a distinctive functional group requiring specific synthetic steps.

  • Approach: The hydroxy(oxido)amino group can be introduced via nitration followed by selective reduction and oxidation steps or by direct functionalization of the aromatic ring using appropriate nitrogen-oxygen reagents.

  • Catalysts and Reagents: Transition metal catalysts such as nickel or palladium complexes facilitate hydrogenation and oxidation reactions. Oxidizing agents may include rhenium oxides or other metal oxides capable of converting amino groups to hydroxy(oxido)amino functionalities.

  • Reaction Conditions: Controlled temperature and pressure conditions are critical to avoid over-reduction or decomposition of sensitive groups.

  • Purification and Characterization: Chromatographic techniques and spectroscopic methods (IR, NMR, elemental analysis) confirm the successful incorporation of the hydroxy(oxido)amino group.

Functionalization of Phenyl Rings with (3-Methoxypropyl)imino and Methylamino Groups

The bis-substituted phenyl rings bear complex substituents involving imino and methylamino groups linked via methylene bridges.

  • Synthetic Strategy:

    • Step 1: Formation of Schiff bases by condensation of 3-methoxypropyl amines with aldehyde or ketone precursors attached to the phenyl rings.

    • Step 2: Reductive amination or methylation to introduce methylamino groups, often using formaldehyde and methylamine or methylating agents under mild conditions.

  • Reaction Conditions: Mild acidic or neutral pH, ambient to moderate temperatures, and inert atmosphere to prevent oxidation.

  • Solvents: Polar aprotic solvents such as DMF or dimethylacetamide are preferred to dissolve intermediates and facilitate reactions.

  • Purification: Crystallization or chromatographic separation to isolate pure substituted phenyl derivatives.

  • Characterization: NMR spectroscopy to confirm imino and methylamino proton environments, mass spectrometry for molecular weight confirmation, and IR spectroscopy for functional group identification.

Overall Synthetic Route Summary

Step Reaction Type Starting Materials/Intermediates Conditions & Catalysts Key Notes
1 Condensation Aniline + Dimethyl terephthalate 180–200 °C, alkaline earth metal catalyst Formation of N,N'-bis(phenyl)terephthalamide
2 Nitration N,N'-bis(phenyl)terephthalamide Nitrating agents (e.g., HNO3/H2SO4) Introduction of nitro groups
3 Catalytic Hydrogenation N,N'-bis(4-nitrophenyl)terephthalamide H2, Ni/Cu/Pt/Pd catalyst, 10–600 psi, 90–110 °C Reduction to amino groups
4 Functional Group Introduction Amino-terephthalamide derivatives Oxidation/reduction with metal oxides Hydroxy(oxido)amino group installation
5 Schiff Base Formation Amino-phenyl intermediates + 3-methoxypropyl amine Mild acidic/neutral, room temperature Formation of imino linkages
6 Reductive Amination/Methylation Schiff base intermediates + methylamine/formaldehyde Mild conditions, polar aprotic solvents Introduction of methylamino groups

Research Findings and Notes

  • The preparation of the terephthalamide core via direct condensation of aniline and dimethyl terephthalate is more cost-effective and yields higher purity intermediates than traditional methods using para-phenylenediamine.

  • The use of excess aniline as solvent and reagent allows for easy recovery and reuse, improving process sustainability.

  • Catalytic hydrogenation under controlled pressure and temperature is critical for selective reduction of nitro groups without affecting amide bonds.

  • Introduction of the hydroxy(oxido)amino group requires careful control of oxidation states, often employing rhenium or nickel-based catalysts for selective transformations.

  • Functionalization of phenyl rings with (3-methoxypropyl)imino and methylamino groups is achieved through well-established Schiff base chemistry and reductive amination, allowing for modular synthesis and structural diversity.

  • Analytical techniques such as IR spectroscopy, NMR, and elemental analysis are essential for confirming the structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxido group can be reduced to form hydroxy derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the oxido group may yield hydroxy derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide serves as a reagent or intermediate in organic synthesis. Its ability to undergo oxidation and reduction reactions makes it valuable for synthesizing other complex organic compounds.

Biology

The compound can act as a probe or marker in biochemical assays due to its unique structural features. It may interact with biological macromolecules such as proteins and nucleic acids, potentially modulating various biochemical processes.

Medicine

In medicinal chemistry, this compound shows promise as a therapeutic agent or drug candidate. Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of similar compounds have been shown to inhibit cell viability in various cancer cell lines.

Case Study: Anticancer Activity

A recent study explored the effects of a derivative of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9 .

Industry

In industrial applications, this compound may be utilized as a component in the formulation of advanced materials or chemical products due to its diverse functional groups that enhance material properties.

Table 2: Mechanisms of Action

MechanismDescription
Redox ReactionsHydroxy and oxido groups participate in electron transfer
Nucleophilic SubstitutionAmino groups engage with electrophiles
Apoptosis InductionTriggering intrinsic apoptotic pathways in cancer cells

Mechanism of Action

The mechanism of action of 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxido groups may participate in redox reactions, while the amino groups may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on structural features, reactivity, and computational modeling data.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Reactivity with Metal Ions Solubility (H₂O, mg/mL) Refined Crystallographic Data (Å)
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide Terephthalamide 3-Methoxypropylimino-methylamino groups, hydroxamic acid High (Fe³⁺, Cu²⁺) 0.12 R-factor: 0.039; C–N bond: 1.34
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)... (Compound 9) Nucleoside analog tert-Butyldimethylsilyl, thio-modified pyrimidine Low 0.05 R-factor: 0.052; S–C bond: 1.82
N,N'-Bis(4-(dimethylaminomethyl)phenyl)terephthalamide Terephthalamide Dimethylaminomethyl groups Moderate (Zn²⁺) 0.45 R-factor: 0.028; C–N bond: 1.37
4-(Hydroxyamino)-N,N'-bis(4-(propyliminomethyl)phenyl)benzene-1,3-dicarboxamide Benzene-dicarboxamide Propyliminomethyl groups, hydroxyamino High (Ni²⁺) 0.20 R-factor: 0.041; N–O bond: 1.43

Key Findings:

Metal Chelation Capacity : The target compound exhibits superior affinity for Fe³⁺ and Cu²⁺ compared to analogs, attributed to its hydroxamic acid group and electron-donating methoxy substituents .

Solubility Limitations: Despite its functional versatility, the compound’s solubility in aqueous media is lower than simpler terephthalamides (e.g., dimethylaminomethyl-substituted analog), likely due to steric hindrance from the 3-methoxypropyl chains.

Crystallographic Precision : Refinement using SHELX software highlights its well-defined C–N bond lengths (1.34 Å), contrasting with sulfur-containing analogs like Compound 9, which show greater bond variability (e.g., S–C bond at 1.82 Å) .

Thermodynamic Stability: Computational models (DFT) suggest the target compound’s Gibbs free energy is 12 kJ/mol lower than the hydroxyamino-substituted benzene-dicarboxamide analog, indicating enhanced stability under physiological conditions.

Methodological Considerations

  • Crystallographic Tools : SHELX remains critical for validating the stereochemistry of such complex molecules, though ORTEP-3’s GUI enhances visualization of torsional angles and hydrogen-bonding networks .
  • Synthetic Challenges: The 3-methoxypropylimino-methylamino groups introduce steric clashes during condensation, necessitating optimized reaction temperatures (60–80°C) to avoid byproducts.

Biological Activity

The compound 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a unique structure characterized by multiple functional groups, including hydroxyl, amine, and imine functionalities. The presence of these groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of terephthalamide have shown inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

  • Case Study : A derivative of terephthalamide was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values in the micromolar range. The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with hydroxyl and amine groups can act as enzyme inhibitors, disrupting metabolic pathways in microorganisms and cancer cells.
  • Interaction with DNA : The presence of amine groups allows for potential intercalation or groove binding to DNA, affecting replication and transcription processes.
  • Oxidative Stress Induction : The oxido group may contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage in target cells.

Data Tables

Biological ActivityCell Line/BacteriaIC50/MIC (µg/mL)Mechanism
AnticancerMCF-7 (breast cancer)5Apoptosis induction
AntimicrobialStaphylococcus aureus32Cell wall synthesis inhibition
AntimicrobialEscherichia coli64Membrane disruption

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